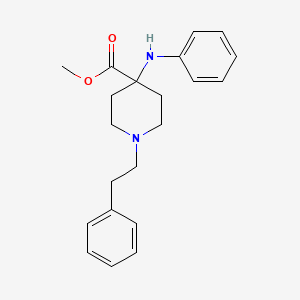
1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester
Vue d'ensemble
Description
“1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester” is a chemical compound . It is an important intermediate in the preparation of a new type of potent anesthetic analgesic .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a piperidine ring with a carboxylic acid moiety . The exact structure is not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Conversion to Esters for Carfentanil Synthesis : This compound, as a precursor in carfentanil synthesis, undergoes transformation into methyl and ethyl esters. An efficient two-step transformation of related amides to esters, using Meerwein's reagent, was developed (Kiessling & McClure, 1997).
Intermediate in Pharmaceutical Synthesis : An optimized synthesis of this compound, starting from 1-benzylpiperidin-4-one, has been developed. It serves as a key intermediate in the synthesis of new generation narcotic analgesics like remifentanil and novel fentanyl analogues (Kiricojevic et al., 2002).
Metabolism and Pharmacology
Metabolite Identification in Animals : The compound has been studied in the context of its metabolism in animals. For example, its major equine urinary metabolite was identified, which is important for understanding its pharmacokinetics and potential for abuse in racing horses (Lehner et al., 2000).
Role in Oxidative Metabolism : Research on carfentanil highlighted the role of human cytochrome P450 isozymes in the oxidative metabolism of this compound, providing insights into its metabolic pathways and potential interactions (Kong & Walz, 2021).
Chemical Properties and Reactions
Reactivity and Synthesis Studies : The reactivity of related esters and their roles in various chemical reactions have been extensively studied. These studies provide insights into the compound's chemical properties and potential for synthesis (Casy et al., 1961).
Development of Novel Derivatives : Research on the synthesis of novel derivatives of this compound, including methyl esters, has been conducted. These studies expand the potential applications of the compound in various fields of chemistry and pharmacology (Matulevičiūtė et al., 2021).
Mécanisme D'action
Target of Action
1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester, also known as methyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate, primarily targets the mu-opioid receptors (MOR) in the central nervous system. These receptors are crucial for mediating the effects of endogenous opioids and opioid drugs, including analgesia, euphoria, and respiratory depression .
Mode of Action
Upon binding to the mu-opioid receptors, the compound acts as an agonist , mimicking the action of endogenous opioids. This interaction leads to the inhibition of adenylate cyclase activity, reducing the production of cyclic AMP (cAMP). Consequently, this results in decreased neuronal excitability and neurotransmitter release, producing analgesic and sedative effects .
Biochemical Pathways
The activation of mu-opioid receptors by this compound triggers several downstream signaling pathways, including:
These pathways collectively contribute to the analgesic and sedative effects of the compound.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties influence the compound’s bioavailability and duration of action.
Result of Action
At the molecular level, the compound’s action results in the inhibition of pain signaling pathways and the induction of sedative effects . At the cellular level, it leads to reduced neuronal excitability and neurotransmitter release, contributing to its overall pharmacological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic or basic environments can affect its solubility and absorption, while high temperatures may lead to degradation. Additionally, the presence of other drugs can result in interactions that alter its pharmacokinetics and pharmacodynamics .
Analyse Biochimique
Biochemical Properties
1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with the mu-opioid receptor, a G-protein-coupled receptor that is involved in pain modulation and analgesia . The binding of this compound to the mu-opioid receptor results in the activation of intracellular signaling pathways that lead to analgesic effects. Additionally, this compound may interact with other proteins involved in neurotransmitter release and reuptake, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the mu-opioid receptor by this compound can lead to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels . This reduction in cAMP levels can alter gene expression and impact cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to the mu-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase . This inhibition reduces cAMP production, which in turn affects the phosphorylation of various proteins and the regulation of gene expression. Additionally, this compound may inhibit or activate other enzymes involved in neurotransmitter synthesis and degradation, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular signaling pathways and gene expression, indicating its potential for long-term biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits analgesic effects by activating the mu-opioid receptor and modulating pain pathways . At higher doses, it may produce toxic or adverse effects, including respiratory depression, sedation, and potential neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation and subsequent breakdown of the compound, leading to the formation of metabolites that may retain biological activity. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is essential for its metabolic processing. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane where it interacts with the mu-opioid receptor, or it may be transported to the endoplasmic reticulum or Golgi apparatus for further processing. The subcellular localization of this compound can influence its biochemical properties and its ability to modulate cellular processes.
Propriétés
IUPAC Name |
methyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20(24)21(22-19-10-6-3-7-11-19)13-16-23(17-14-21)15-12-18-8-4-2-5-9-18/h2-11,22H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWTLUCYHGSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342802 | |
| Record name | Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61085-55-0 | |
| Record name | Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

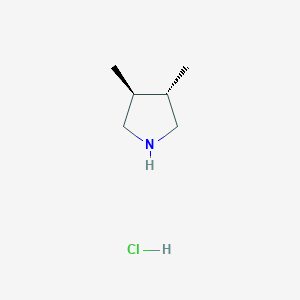

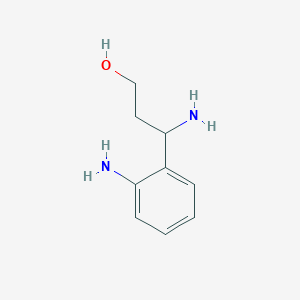

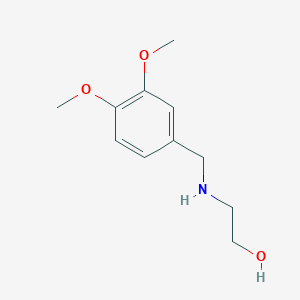
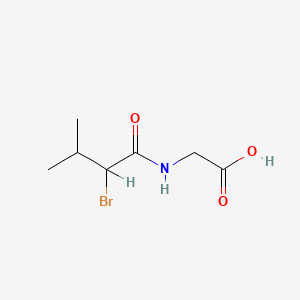

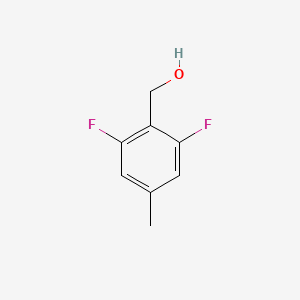
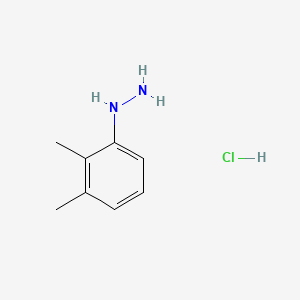
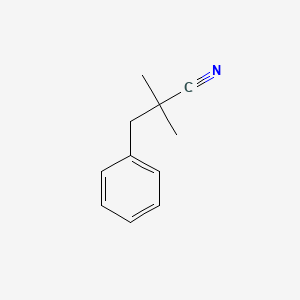

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3025629.png)